Norleual - 334994-34-2

Norleual

Catalog Number: EVT-242613
CAS Number: 334994-34-2
Molecular Formula: C41H58N8O7
Molecular Weight: 774.95
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Norleual, chemically identified as Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, is a synthetic analog of angiotensin IV (Ang IV) [, , ]. Initially investigated for its potential within the renin-angiotensin system, research revealed its significant role as a hepatocyte growth factor (HGF) antagonist [, ]. Norleual exhibits structural homology with the hinge region of HGF, a critical region for HGF dimerization and subsequent activation of its receptor, c-Met [, , , ]. This characteristic enables Norleual to interfere with HGF/c-Met signaling, making it a subject of interest in various cancer studies [, , , , , , , ].

Molecular Structure Analysis

Norleual's molecular structure closely resembles the hinge region of HGF [, ]. This structural similarity is crucial for its mechanism of action, enabling it to mimic the hinge region and disrupt HGF dimerization [, , ].

Mechanism of Action

Norleual's primary mechanism of action involves the disruption of HGF dimerization, a critical step for HGF/c-Met activation [, , ]. By mimicking the hinge region of HGF, Norleual competitively inhibits the binding of HGF to itself, preventing the formation of functional HGF dimers [, , ]. This inhibition leads to downstream blockade of HGF-mediated cellular responses, including cell proliferation, migration, invasion, and survival, ultimately impacting tumor growth and angiogenesis [, , , , , , , ].

Cancer Research:

  • Pancreatic Cancer: Studies show Norleual inhibits pancreatic cancer cell growth, survival, migration, and invasion in vitro by suppressing HGF/c-Met signaling [, , , ]. In vivo studies demonstrate significant suppression of tumor growth and vascularization in a pancreatic cancer xenograft model, particularly when combined with gemcitabine [].
  • Melanoma: Norleual exhibits potent anti-angiogenic activity and effectively suppresses pulmonary colonization by B16-F10 murine melanoma cells, known for their overactive HGF/c-Met system [, ].
  • General Anticancer Activity: Research suggests Norleual's potential as a therapeutic agent for a broad range of cancers characterized by HGF/c-Met overactivation [, , ].
Applications
  • Metabolic Disorders: Research suggests a potential role for Norleual in regulating insulin signaling pathways in adipocytes, indicating potential applications in metabolic disorders [, ].
Future Directions
  • Drug Development: Continued research and development are needed to translate Norleual's preclinical successes into viable cancer therapeutics. This includes optimizing its pharmacokinetic properties, such as improving its half-life for enhanced efficacy [].
  • Combination Therapies: Exploring Norleual's potential in combination therapies, particularly with conventional chemotherapeutics like gemcitabine, holds promise for improved treatment outcomes in pancreatic cancer and other HGF/c-Met-driven cancers [].
  • Mechanistic Understanding: Further investigation into Norleual's interactions with other molecular targets, beyond HGF/c-Met, is crucial to fully elucidate its broader biological effects and therapeutic potential. This includes exploring its role in insulin signaling pathways and wound healing processes [, , ].
  • Structure-Activity Relationship Studies: Conducting detailed structure-activity relationship studies will help identify key structural elements contributing to Norleual's activity and pave the way for the design of more potent and selective HGF/c-Met antagonists [].

Angiotensin IV (Ang IV)

Relevance: Norleual is a synthetic analog of Angiotensin IV [, ]. Norleual exhibits structural homology to Ang IV but has been shown to act as an antagonist at the AT4 receptor [] and as an antagonist of the hepatocyte growth factor (HGF)/c-Met system [].

Nle1-Angiotensin IV

Compound Description: Nle1-Angiotensin IV is an analog of Angiotensin IV, where the first amino acid residue, asparagine (Asp), is replaced with norleucine (Nle) []. This modification is often introduced to enhance peptide stability and resistance to enzymatic degradation.

Relevance: Similar to Norleual, Nle1-Angiotensin IV has been investigated for its potential in treating Alzheimer's disease []. It is suggested that these Angiotensin IV analogs may exert therapeutic effects by influencing HGF dimerization and subsequent activation of the c-Met receptor, thereby impacting neuroprotective pathways [].

Dihexa

Relevance: Dihexa has been studied alongside Norleual and other Angiotensin IV analogs for its potential therapeutic role in Alzheimer's disease []. While the exact mechanisms are under investigation, it is proposed that these compounds may influence the HGF/c-Met system, contributing to neuroprotection and cognitive enhancement [].

HGF Hinge Peptide

Compound Description: The HGF hinge peptide is a short synthetic peptide that corresponds to the amino acid sequence of the "hinge region" within the HGF protein []. This hinge region is crucial for HGF dimerization, a process required for its binding to the c-Met receptor and subsequent activation of downstream signaling pathways.

Relevance: Research suggests that Norleual functions by mimicking the HGF hinge region, thereby disrupting HGF dimerization []. The HGF hinge peptide itself has been shown to bind to HGF, inhibit its dimerization, and consequently block HGF-dependent Met activation and cellular responses, highlighting the importance of the hinge region in HGF/c-Met signaling and its potential as a therapeutic target [].

d-Nle-Tyr-Ile-NH-(CH2)5-CONH2

Compound Description: d-Nle-Tyr-Ile-NH-(CH2)5-CONH2 is a metabolically stabilized analog belonging to the 6-AH family of Ang IV analogs []. The "6-AH" nomenclature refers to a specific chemical modification within these analogs. This particular compound exhibits increased stability in blood, with a half-life (t1/2) of 80 minutes, compared to norleual, which has a t1/2 of less than 5 minutes.

Relevance: This compound, like Norleual, acts as a mimic of the dimerization domain of HGF (hinge region) []. It inhibits the interaction of HGF with a hinge region peptide, reducing HGF's ability to activate the c-Met receptor. This inhibition leads to the suppression of HGF-dependent signaling, proliferation, and scattering in various cell types at picomolar concentrations []. This compound's improved metabolic stability and effectiveness in blocking HGF/c-Met activity makes it a potential therapeutic agent for disorders associated with HGF/c-Met overactivation.

Macrophage Stimulating Protein (MSP)

Relevance: MSP shares a high degree of sequence homology with HGF, particularly within the "hinge region," which is crucial for dimerization and receptor activation []. Interestingly, Norleual has been shown to inhibit both HGF and MSP, suggesting a broader mechanism of action for this compound [, ]. This dual inhibition makes Norleual a particularly interesting candidate for further research, as it could potentially target two growth factor systems that are often dysregulated in diseases like cancer.

Properties

CAS Number

334994-34-2

Product Name

Norleual

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C41H58N8O7

Molecular Weight

774.95

InChI

InChI=1S/C41H58N8O7/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56)/t30-,32-,33?,34-,35-,36-/m0/s1

InChI Key

LOHDEFSMLITXTG-RZAPKHMUSA-N

SMILES

CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N

Synonyms

L-Norleucyl-L-tyrosyl-L-leucyl-ψ(ch2-nh)-L-histidyl-L-prolyl-L-phenylalanine

Isomeric SMILES

CCCC[C@@H](C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.